Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone: is a compound that features a furan ring, a pyrrolidine ring, and a methylsulfonyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Mode of Action
The mode of action of Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone . The specific interactions of this compound with its potential targets and the resulting changes at the molecular level are areas for future research.
Biochemical Pathways
The biochemical pathways affected by This compound Furan derivatives are known to be versatile in their biological activities , suggesting that this compound could potentially interact with multiple biochemical pathways
Result of Action
The molecular and cellular effects of This compound Given the diverse biological activities of furan derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves multicomponent reactions. One efficient method reported is a catalyst-free, one-pot synthesis that utilizes polysubstituted furans. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency, purity, and yield on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: The pyrrolidine ring is a common scaffold in drug discovery, making this compound a candidate for developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Tetrahydrofuran-2-carboxylic acid: A reduced form of furan derivatives.
Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring structure but different functional groups.
Uniqueness
Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is unique due to the combination of its furan and pyrrolidine rings along with the methylsulfonyl group. This unique structure allows it to interact with a variety of biochemical pathways, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
furan-2-yl-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16(13,14)8-4-5-11(7-8)10(12)9-3-2-6-15-9/h2-3,6,8H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIINYNNVMFIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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